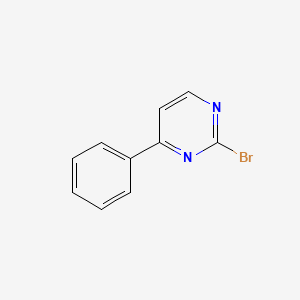![molecular formula C13H21NO2 B3074398 4-[(Butylamino)methyl]-2-ethoxyphenol CAS No. 1019619-04-5](/img/structure/B3074398.png)
4-[(Butylamino)methyl]-2-ethoxyphenol
Vue d'ensemble
Description
4-[(Butylamino)methyl]-2-ethoxyphenol, also known as AEPI, is a chemical compound with potential implications in various fields of research and industry. It is used in chemical synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C13H21NO2 . The specific molecular structure is not provided in the searched resources.Applications De Recherche Scientifique
Structural and Spectroscopic Analysis
- The compound (E)-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, structurally related to 4-[(Butylamino)methyl]-2-ethoxyphenol, was studied for its molecular structure and spectroscopic properties. Experimental techniques like X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy, as well as computational methods, were employed to characterize its molecular structure (Albayrak et al., 2011).
- Another similar compound, (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, was synthesized and analyzed using spectroscopic methods and X-ray diffraction. Its intermolecular contacts were examined using Hirshfeld surfaces and fingerprint plots (Demircioğlu et al., 2019).
Tautomerism and Solvent Media Dependence
- The tautomerism in solvent media and solid state of related compounds was investigated. This study provides insights into the behavior of compounds like this compound under different conditions (Albayrak et al., 2011).
Anticancer Activity
- A study on 2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol, a Schiff base compound synthesized from vanillin and p-anisidin and structurally related to this compound, evaluated its anticancer activity in inhibiting T47D breast cancer cells (Sukria et al., 2020).
Biological and Pharmacological Activities
- Research on related phenolic compounds has shown their potential in biological and pharmacological applications, such as antioxidants and therapeutic agents, due to their radical scavenging properties (Mastelić et al., 2008).
Environmental Impact
- Studies have also been conducted on the environmental impact of similar phenolic compounds, examining their concentration changes in freshwater streams and discussing the influence of regulations on their environmental presence (Quednow & Püttmann, 2009).
Mécanisme D'action
Target of Action
The primary targets of 4-[(Butylamino)methyl]-2-ethoxyphenol are the sodium ion (Na+) channels on the nerve membrane . These channels play a crucial role in the conduction of nerve impulses .
Mode of Action
This compound acts on these sodium ion channels, reducing the passage of sodium ions through the sodium ion channel, and thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment .
Biochemical Pathways
The compound affects the biochemical pathway involving the conduction of nerve impulses. By blocking the sodium ion channels, it disrupts the normal flow of ions, preventing the propagation of the nerve impulse .
Result of Action
The result of the action of this compound is the temporary relief of pain, making it useful for local surgery and treatment . It achieves this by reversibly blocking the conduction of nerve impulses .
Propriétés
IUPAC Name |
4-(butylaminomethyl)-2-ethoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-5-8-14-10-11-6-7-12(15)13(9-11)16-4-2/h6-7,9,14-15H,3-5,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUVNPWDSSYRKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=C(C=C1)O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-4-[(butylamino)methyl]-6-methoxyphenol](/img/structure/B3074328.png)
amine](/img/structure/B3074338.png)
![2-Bromo-6-methoxy-4-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074350.png)
![2-Ethoxy-6-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B3074356.png)
![(Cyclopropylmethyl)({[4-(difluoromethoxy)phenyl]methyl})amine](/img/structure/B3074368.png)
![2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074383.png)
![(Prop-2-en-1-yl)({[4-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B3074385.png)
![3-{[(Prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B3074389.png)
![2-Ethoxy-6-{[(2-methoxyphenyl)amino]methyl}phenol](/img/structure/B3074392.png)
![N-{[4-(Difluoromethoxy)phenyl]methyl}cyclohexanamine](/img/structure/B3074406.png)
![3-[(2-Hydroxybenzyl)amino]benzonitrile](/img/structure/B3074410.png)
![N-{4-[(5-chloro-2-hydroxybenzyl)amino]phenyl}acetamide](/img/structure/B3074414.png)
![2-Methoxy-6-({[2-(trifluoromethyl)phenyl]amino}methyl)phenol](/img/structure/B3074416.png)
